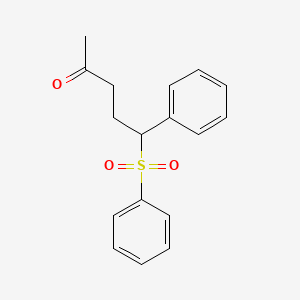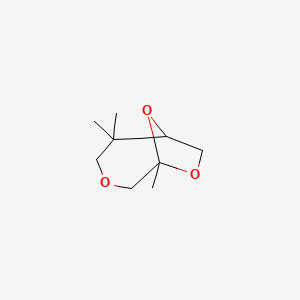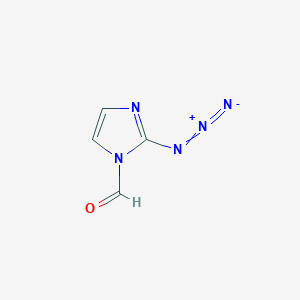
5-(Benzenesulfonyl)-5-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-5-phenylpentan-2-one is an organic compound characterized by the presence of both benzenesulfonyl and phenyl groups attached to a pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-5-phenylpentan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable ketone precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the sulfonylation reaction . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires careful temperature control to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-(Benzenesulfonyl)-5-phenylpentan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)-5-phenylpentan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl group but lacks the ketone and phenylpentan backbone.
Phenylsulfonyl chloride: Similar sulfonyl group but different overall structure.
Diphenyl sulfone: Contains two phenyl groups attached to a sulfonyl group, differing in structure and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of 5-(Benzenesulfonyl)-5-phenylpentan-2-one, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62692-49-3 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)-5-phenylpentan-2-one |
InChI |
InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
Clé InChI |
YNNYOQDDHURUAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)


![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)



